(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H11BrO It is a cyclopropyl derivative with a bromophenyl group attached to the cyclopropyl ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-Bromophenoxy)methyl)cyclopropyl)methanol typically involves the reaction of 4-bromophenol with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the cyclopropylmethyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketone or aldehyde derivatives.
Reduction: Formation of phenyl-substituted cyclopropylmethanol.
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Scientific Research Applications
(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-((4-Bromophenoxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Bromophenyl)cyclopropyl)methanol
- (1-(4-Chlorophenyl)cyclopropyl)methanol
- (1-(4-Fluorophenyl)cyclopropyl)methanol
Uniqueness
(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol is unique due to the presence of both a bromophenyl group and a cyclopropyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
[1-[(4-bromophenoxy)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-8-11(7-13)5-6-11/h1-4,13H,5-8H2 |
InChI Key |
STUTZZPLLLMGPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.